4-Phenylurazol

Übersicht

Beschreibung

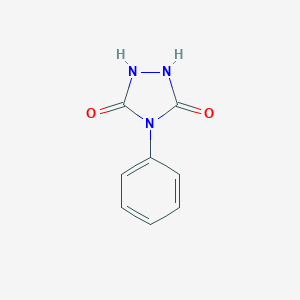

4-Phenylurazole (4-PU) is a synthetic compound with a wide range of applications in the scientific research community. It is an aromatic heterocyclic compound containing both an aromatic ring and a 5-membered nitrogen-containing ring. 4-PU has been used as a biochemical and physiological tool in studies of signal transduction and enzyme regulation, as well as in various drug discovery and development efforts. Its unique structure and properties make it an attractive candidate for a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Heterocyclische Bausteine

4-Phenylurazol ist eine heterocyclische Verbindung . Heterocyclische Verbindungen werden aufgrund ihrer vielfältigen biologischen Aktivitäten in der medizinischen Chemie und Wirkstoffforschung häufig eingesetzt. Sie dienen als Bausteine bei der Synthese komplexer Moleküle für pharmazeutische Anwendungen .

Oxidationsreaktionen

This compound wird in Gegenwart von NO2-N2O4 oxidiert, um 4-Phenyl-1,2,4-triazolin-3,5-dion zu ergeben . Diese Eigenschaft kann in verschiedenen chemischen Reaktionen genutzt werden, bei denen eine Oxidation erforderlich ist .

Acetylierungsreaktionen

Es wird eine Acetylierungsreaktion mit überschüssigem Acetylchlorid in einer N,N-Dimethylacetamidlösung durchgeführt . Acetylierung ist eine übliche Reaktion in der organischen Chemie, die häufig zur Modifikation von Proteinen und anderen Molekülen verwendet wird .

Polymerisation

This compound polymerisiert in Gegenwart von Phosgen, Terephthaloylchlorid und Epichlorhydrin zu einem unlöslichen Polymer . Diese Eigenschaft kann bei der Herstellung von Hochleistungsmaterialien genutzt werden .

Diels-Alder-Fängerreagenz

Es dient als Vorläufer für das Diels-Alder-Fängerreagenz, 4-Phenyl-1,2,4-triazolin-3,5-dion . Die Diels-Alder-Reaktion ist ein Eckpfeiler der organischen Chemie, der bei der Synthese einer Vielzahl cyclischer organischer Verbindungen verwendet wird

Wirkmechanismus

Target of Action

It is known to be a precursor to the diels-alder trapping agent, 4-phenyl-1,2,4-triazoline-3,5-dione , which suggests that it may interact with a variety of biological targets.

Mode of Action

4-Phenylurazole undergoes oxidation in the presence of NO2-N2O4 to yield 4-phenyl-1,2,4-triazoline-3,5-dione . This reaction suggests that 4-Phenylurazole may interact with its targets through oxidation processes. It also undergoes acetylation reaction with excess acetyl chloride in N,N-dimethylacetamide solution .

Result of Action

It is known to polymerize in the presence of phosgene, terephthaloyl chloride, and epichlorohydrin to yield an insoluble polymer .

Action Environment

It is known that the compound undergoes specific reactions in the presence of certain chemicals , suggesting that its action may be influenced by the chemical environment.

Biochemische Analyse

Biochemical Properties

It is known that 4-Phenylurazole undergoes oxidation in the presence of NO2-N2O4 to yield 4-phenyl-1,2,4-trizoline-3,5-dione . It also undergoes acetylation reaction with excess acetyl chloride in N, N -dimethylacetamide solution .

Molecular Mechanism

It is known that 4-Phenylurazole can undergo several chemical reactions, including oxidation, acetylation, and polymerization

Eigenschaften

IUPAC Name |

4-phenyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSUFRDROXZXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065988 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818223 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

15988-11-1 | |

| Record name | 4-Phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15988-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylurazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015988111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylurazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLURAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4N9J1BIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

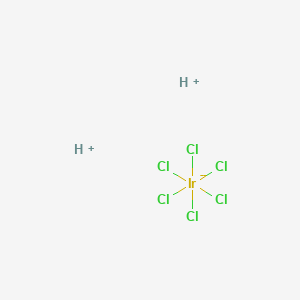

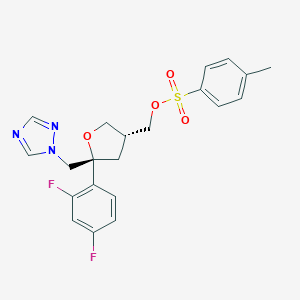

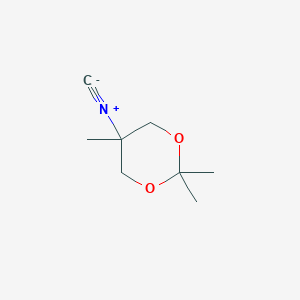

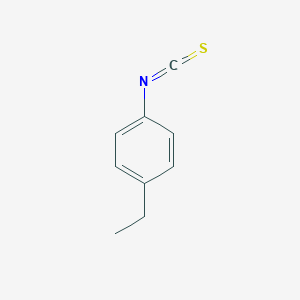

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Phenylurazole?

A1: 4-Phenylurazole has the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol.

Q2: What are the common spectroscopic techniques used to characterize 4-Phenylurazole?

A2: 4-Phenylurazole is commonly characterized using Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. Elemental analysis and mass spectrometry are also employed for structural confirmation. []

Q3: Can you describe a reliable method for synthesizing 4-Phenylurazole on a large scale?

A3: A multi-kilogram preparation of 4-Phenylurazole involves a five-step synthesis starting from ethyl carbazate. [] This method offers a reliable route for large-scale production.

Q4: What is the significance of acetylation of 4-Phenylurazole?

A4: Acetylation of both N-H bonds in 4-Phenylurazole serves as a model reaction for understanding its reactivity in polymerization processes. This reaction, typically performed using acetyl chloride in N,N-dimethylacetamide, proceeds with quantitative yield. [, ]

Q5: How does 4-Phenylurazole react with diisocyanates?

A5: 4-Phenylurazole undergoes step-growth polymerization reactions with various diisocyanates like hexamethylene diisocyanate, isophorone diisocyanate, and toluene-2,4-diisocyanate. [, ] This reaction forms polyureas with varying inherent viscosities depending on the diisocyanate and reaction conditions.

Q6: What are the advantages of using ionic liquids as reaction media for polymerization reactions involving 4-Phenylurazole?

A6: Ionic liquids like tetrabutylammonium bromide (TBAB) offer several advantages as green reaction media for synthesizing polyureas from 4-Phenylurazole and diisocyanates. These include higher yields, improved inherent viscosities, and the elimination of volatile organic solvents. []

Q7: Can you describe the use of 4-Phenylurazole in the synthesis of alloxazine 5-oxides?

A7: 4-Phenylurazole, upon oxidation, generates 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). When reacted with 6-anilinouracils in the presence of nitric acid, PTAD facilitates the formation of alloxazine 5-oxides through a process involving nitrosative cyclization and dehydrogenation. [, ]

Q8: What is the role of 4-Phenylurazole in synthesizing triazolo[1,2-a]indazole-triones?

A8: 4-Phenylurazole serves as a key reagent in the multi-component synthesis of triazolo[1,2-a]indazole-triones. These reactions often employ catalysts like ionic liquids or silica-coated zinc oxide nanoparticles to enhance efficiency and yields. [, ]

Q9: How does 4-Phenylurazole contribute to the synthesis of spiro-triazolo[1,2-a]indazole-tetraone derivatives?

A9: Similar to its role in triazolo[1,2-a]indazole-trione synthesis, 4-Phenylurazole acts as a reactant in the three-component condensation reaction leading to spiro-triazolo[1,2-a]indazole-tetraone derivatives. These reactions are often catalyzed by heterogeneous solid acid catalysts like silica-supported tungstic acid under solvent-free conditions. []

Q10: What is the significance of the electro-oxidation of 4-Phenylurazole?

A10: The electro-oxidation of 4-Phenylurazole generates the unstable intermediate 4-phenyl-1,2,4-triazoline-3,5-dione (TAD). Despite its instability, TAD exhibits electrocatalytic activity in the oxidation of homocysteine. [] This property highlights its potential in electrochemical applications.

Q11: How does the substituent on the urazole ring influence the catalytic activity of TADs?

A11: The presence of electron-withdrawing or electron-donating groups on the urazole ring influences both the oxidative potential of urazoles and the ring-opening kinetics of the corresponding TADs, ultimately affecting the turnover frequency (TOF) in catalytic reactions. []

Q12: Have there been any computational studies on 4-Phenylurazole and its derivatives?

A12: Yes, computational studies have been conducted on 4-Phenylurazole and its derivatives. For instance, force field calculations have been used to determine the dipole moment of dimeric complexes formed by 4-phenylurazole units, providing insights into their structure and properties. []

Q13: Are there any green chemistry approaches to polymer synthesis using 4-Phenylurazole?

A13: Yes, several green chemistry approaches have been explored for polyurea synthesis using 4-Phenylurazole. These include using ionic liquids as green solvents, [] solid-state polymerization under microwave irradiation, [] and solvent-free polycondensation reactions. [] These methods minimize waste and reliance on hazardous solvents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.